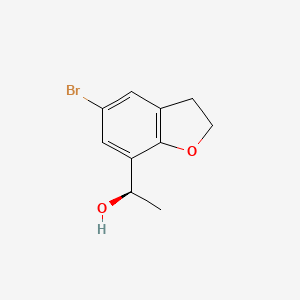

(1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

Description

Benzofuran Derivatives: Classification and Significance

Benzofuran derivatives constitute a fundamental class of heterocyclic compounds that have garnered substantial attention in chemical research due to their diverse structural possibilities and significant biological activities. These compounds are characterized by a fused ring system consisting of a benzene ring linked to a furan ring, creating a bicyclic aromatic framework that serves as the foundation for numerous chemical modifications. The benzofuran core structure belongs to the class of organoheterocyclic compounds, specifically categorized under aromatic heteropolycyclic compounds, where the furan component is a five-membered aromatic ring containing four carbon atoms and one oxygen atom.

The classification of benzofuran derivatives extends across multiple categories based on substitution patterns and structural modifications. Substituted benzofurans can be produced through modifications at six distinct locations of the benzofuran molecule, including positions 2, 3, 4, 5, 6, and 7, as well as through saturation of the 2,3-double bond. This structural versatility allows for the creation of an extensive library of compounds with varying chemical and physical properties. The significance of benzofuran derivatives in chemical research stems from their widespread occurrence in natural products and their potential applications as pharmacological agents.

Recent comprehensive reviews have highlighted the innovative synthetic routes and catalytic strategies employed for benzofuran synthesis, demonstrating the continued evolution of methodologies for accessing these important compounds. The development of novel synthetic approaches, including copper-based catalysis and Lewis-acid-promoted reactions, has expanded the accessibility of complex benzofuran derivatives and enabled the exploration of previously challenging structural modifications. These advances have facilitated the investigation of structure-activity relationships and the design of compounds with enhanced properties for specific applications.

Structural Features of (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

The compound (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol exhibits a complex molecular architecture that incorporates several distinctive structural elements within the benzofuran framework. The molecular formula C₁₀H₁₁BrO₂ indicates the presence of ten carbon atoms, eleven hydrogen atoms, one bromine atom, and two oxygen atoms, resulting in a molecular weight of 243.1 daltons. This specific arrangement creates a compound with unique chemical and physical properties that distinguish it from other benzofuran derivatives.

The structural complexity of this compound arises from several key modifications to the basic benzofuran core. The dihydro designation indicates that the furan ring has been saturated at the 2,3-position, converting the aromatic furan to a saturated tetrahydrofuran-like structure while maintaining the benzene ring aromaticity. This saturation significantly alters the electronic properties of the compound and affects its chemical reactivity patterns compared to fully aromatic benzofuran derivatives.

The bromine substitution at position 5 of the benzofuran ring system introduces an important halogen functionality that can serve multiple roles in chemical transformations. Halogen substituents are known to influence both the electronic and steric properties of aromatic systems, potentially affecting reactivity, binding affinity, and overall molecular behavior. The specific positioning of the bromine atom at the 5-position creates a defined substitution pattern that can be exploited for further chemical modifications or as a recognition element in molecular interactions.

The presence of the (1R)-1-ethan-1-ol side chain at position 7 introduces both a chiral center and a hydroxyl functional group. The stereochemical designation (1R) indicates the absolute configuration around the chiral carbon atom, establishing this compound as an enantiomerically pure entity. This stereochemical specificity is crucial for applications where chirality plays a role in biological activity or molecular recognition. The hydroxyl group provides a site for hydrogen bonding and can participate in various chemical transformations, adding to the compound's versatility.

Historical Context of Benzofuran Chemistry

The historical development of benzofuran chemistry traces back to the early recognition of these compounds as components of coal tar, where benzofuran itself was first identified and isolated. The initial discovery of benzofuran as a colorless, oily liquid with an aromatic odor marked the beginning of systematic investigations into this class of heterocyclic compounds. Early researchers recognized the structural relationship between benzofuran and other important heterocycles, establishing its position within the broader framework of aromatic chemistry.

The evolution of benzofuran chemistry has been closely tied to advances in synthetic methodology and the growing understanding of structure-activity relationships. Throughout the twentieth century, researchers developed increasingly sophisticated approaches to benzofuran synthesis, moving from simple extraction and isolation procedures to complex multi-step synthetic routes capable of producing highly substituted derivatives. The development of various synthetic strategies, including cyclization reactions, coupling reactions, and rearrangement processes, has enabled chemists to access a wide range of benzofuran derivatives with diverse substitution patterns.

Historical investigations into benzofuran chemistry revealed the widespread occurrence of these compounds in natural products, leading to increased interest in their biological properties and potential therapeutic applications. The identification of naturally occurring benzofuran derivatives with significant biological activities, such as ailanthoidol isolated from Zanthoxylum ailanthoides and various other plant-derived compounds, demonstrated the importance of this structural class in medicinal chemistry. These discoveries prompted extensive research into the synthesis and biological evaluation of benzofuran derivatives, contributing to the current understanding of their structure-activity relationships.

The modern era of benzofuran chemistry has been characterized by the development of more efficient and selective synthetic methods, including transition metal-catalyzed reactions and environmentally friendly approaches. Recent advances have focused on the development of catalytic systems that enable the construction of complex benzofuran derivatives under mild conditions with high yields and selectivity. These methodological improvements have facilitated access to previously challenging structural modifications and have enabled the systematic exploration of structure-property relationships within this compound class.

Research Significance and Academic Interest

The research significance of (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol and related benzofuran derivatives stems from their potential applications across multiple scientific disciplines and their role as valuable synthetic intermediates. Academic interest in these compounds has been driven by their unique structural features and the opportunities they present for investigating fundamental chemical principles, including stereochemistry, electronic effects, and molecular recognition phenomena.

Contemporary research efforts have focused on elucidating the structure-activity relationships of benzofuran derivatives, particularly in the context of their biological activities. Studies have demonstrated that structural modifications to the benzofuran core can significantly impact biological properties, making systematic investigation of compounds like (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol valuable for understanding these relationships. The presence of specific functional groups, stereochemical centers, and substitution patterns provides researchers with opportunities to investigate how these structural elements contribute to overall molecular behavior.

The synthetic accessibility of this compound through modern chemical methods has made it an attractive target for academic research groups investigating new synthetic methodologies. The compound serves as both a synthetic challenge and a platform for developing new reactions and catalytic systems. Research groups have utilized similar benzofuran derivatives to explore novel coupling reactions, cyclization strategies, and stereoselective transformations, contributing to the advancement of synthetic organic chemistry.

Academic interest in benzofuran derivatives has also extended to their potential applications in material science and technology. The electronic properties of these compounds, particularly their ability to participate in various types of molecular interactions, make them potentially useful in the development of new materials with specific properties. Research investigations have explored their use as building blocks for more complex molecular systems and their potential in applications ranging from catalysis to electronic devices.

The multidisciplinary nature of benzofuran research has fostered collaborations between organic chemists, medicinal chemists, and materials scientists, leading to a more comprehensive understanding of these compounds. This collaborative approach has resulted in the identification of new applications and the development of improved synthetic methods, contributing to the continued growth of interest in benzofuran chemistry. The compound (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol exemplifies the type of structurally complex derivative that continues to drive innovation in this field and serves as a representative example of the sophisticated molecular architectures accessible through modern benzofuran chemistry.

Properties

IUPAC Name |

(1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h4-6,12H,2-3H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJZAQQYJDVUEW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC2=C1OCC2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC2=C1OCC2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dihydrobenzofuran Ring Formation

The dihydrobenzofuran scaffold is typically synthesized via acid-catalyzed cyclization of phenolic precursors. For example:

- Starting material : 5-bromo-2-hydroxybenzaldehyde derivatives.

- Cyclization : Achieved using polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) at 80–100°C.

| Step | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | PPA, 90°C, 4h | 72–85 |

Bromination

Bromine is introduced via electrophilic aromatic substitution (EAS) early in the synthesis to avoid side reactions:

- Reagents : Bromine (Br₂) in dichloromethane (DCM) or acetic acid.

- Positional selectivity : Directed by electron-donating groups (e.g., methoxy).

| Substrate | Bromination Conditions | Yield (%) | Reference |

|---|---|---|---|

| 7-Methoxy-dihydrobenzofuran | Br₂/DCM, 0°C → RT | 65–78 |

Stereoselective Reduction of Ketone Intermediate

The key step involves reducing a prochiral ketone to the (1R)-alcohol. Two primary methods are employed:

Catalytic Asymmetric Reduction

- Catalyst : Ru-(BINAP) complexes (Noyori-type).

- Conditions : H₂ (50–100 psi), 25–40°C, 12–24h.

- Enantiomeric excess (ee) : >95%.

| Ketone Precursor | Catalyst | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-one | Ru-(S)-BINAP | 98 | 88 |

Biocatalytic Reduction

- Enzyme : Alcohol dehydrogenase (ADH) from Lactobacillus brevis.

- Co-substrate : Isopropanol for cofactor recycling.

- Advantages : High stereoselectivity, mild conditions.

| Substrate | Enzyme Source | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Same as above | L. brevis ADH | 99 | 82 |

Integrated Synthetic Route

A representative pathway combines cyclization, bromination, and asymmetric reduction:

- Cyclization :

- 5-Bromo-2-hydroxybenzaldehyde → dihydrobenzofuran core using PPA.

- Acetylation :

- Reduction :

| Step | Key Reaction | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Cyclization | 78 | N/A |

| 2 | Acylation | 85 | N/A |

| 3 | Reduction | 88 | 98 |

Purification and Characterization

- Chromatography : Silica gel column (hexane/ethyl acetate).

- Crystallization : Ethanol/water mixture.

- Characterization :

Industrial-Scale Considerations

- Cost optimization : Use of recyclable catalysts (e.g., immobilized ADH).

- Safety : Bromine handling requires closed systems and scrubbing.

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 5 mol% | 0.1–0.5 mol% |

| Reaction Time | 24h | 8–12h |

Biological Activity

(1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is a compound belonging to the benzofuran family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The chemical properties of (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol are as follows:

| Property | Value |

|---|---|

| Chemical Formula | C10H11BrO2 |

| Molecular Weight | 243.1 g/mol |

| IUPAC Name | (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanol |

| PubChem CID | 112756245 |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Biological Activities

Benzofuran derivatives, including (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol, exhibit a range of biological activities:

Anticancer Activity

Research indicates that benzofuran derivatives can induce apoptosis in cancer cells. For instance, studies have shown that compounds similar to (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol inhibit the proliferation of leukemia cells such as K562 and MOLT-4 through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Properties

The compound has been evaluated for its antibacterial activity against various strains. In one study, derivatives showed moderate activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Anti-inflammatory Effects

Benzofuran derivatives have also been noted for their anti-inflammatory properties. They inhibit the release of pro-inflammatory cytokines like interleukin 6 (IL-6), which is crucial in inflammatory responses .

The mechanisms underlying the biological activities of (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol can be summarized as follows:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by increasing ROS levels and disrupting mitochondrial function .

- Cytokine Inhibition : It inhibits pro-inflammatory cytokines, thereby reducing inflammation .

- Antimicrobial Action : The structural properties of benzofurans contribute to their ability to interact with bacterial membranes and inhibit growth .

Case Studies

Several studies have highlighted the potential therapeutic applications of benzofuran derivatives:

Study on Anticancer Properties

A study published in MDPI demonstrated that specific benzofuran derivatives induced apoptosis in K562 leukemia cells and inhibited cell growth effectively at concentrations lower than those toxic to normal cells . The therapeutic index calculated indicated a favorable safety profile for these compounds.

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of benzofurans against clinical strains of bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, supporting their potential use as therapeutic agents against infections .

Scientific Research Applications

Synthesis Pathways

The synthesis of (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol typically involves the bromination of 2,3-dihydrobenzofuran followed by the introduction of an ethanolic group. The synthetic routes may vary depending on the desired purity and yield.

Medicinal Chemistry Applications

Antimicrobial Activity : Studies suggest that benzofuran derivatives exhibit antimicrobial properties. The bromine substitution can enhance the compound's efficacy against various pathogens. Research indicates that compounds with similar structures have shown activity against bacteria and fungi, making this compound a candidate for further exploration in antimicrobial drug development .

Neuroprotective Effects : Benzofuran derivatives are also investigated for their neuroprotective effects. Research has indicated that certain derivatives can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's . The specific role of (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol in these pathways remains to be fully elucidated.

Material Science Applications

Polymer Chemistry : The compound can serve as a building block in the synthesis of polymers with unique properties. Its functional groups allow for copolymerization with other monomers to produce materials with specific mechanical and thermal properties .

Fluorescent Materials : Due to its structural characteristics, (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol can be utilized in the development of fluorescent materials for sensors and imaging applications. The incorporation of benzofuran moieties often results in enhanced light absorption and emission characteristics .

Case Study 1: Antimicrobial Efficacy

A study conducted on benzofuran derivatives demonstrated that compounds with bromine substitutions exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol was synthesized and tested alongside other derivatives, showing promising results that warrant further investigation into its mechanism of action.

Case Study 2: Neuroprotective Potential

In vitro studies on neuroprotection indicated that benzofuran derivatives could reduce oxidative stress in neuronal cells. (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol was included in a panel of compounds tested for neuroprotective activity against glutamate-induced excitotoxicity, highlighting its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and property-based comparisons between (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol and analogous benzofuran derivatives.

Table 1: Structural and Functional Comparison

Structural Analysis

Halogen Substitution: The bromine substituent in the target compound enhances electron-withdrawing effects compared to the chlorine analog . Bromine’s larger atomic radius may improve binding affinity in receptor-ligand interactions but reduces metabolic stability relative to chlorine.

Functional Group Variations: Replacing the alcohol group with an amine (as in the chloro derivative) alters solubility (amine’s basicity vs. alcohol’s acidity) and reactivity (e.g., in nucleophilic substitutions) .

Stereochemical Considerations: The (R)-configuration of the ethanol group in the target compound is critical for chiral recognition in asymmetric synthesis or enantioselective biological activity. In contrast, the racemic or uncharacterized stereochemistry of other analogs (e.g., the tert-butyl-pyrazole derivative) limits their utility in enantiopure applications .

Research Findings

- Synthetic Utility : The target compound’s bromine and alcohol groups enable diverse derivatization, such as Suzuki couplings (via Br) or esterifications (via -OH) .

- Biological Relevance : Benzofuran cores are prevalent in bioactive molecules (e.g., anticoagulants, antimicrobials). The bromine substitution may enhance binding to hydrophobic enzyme pockets, while the chloro-amine derivative’s protonatable amine could target ion channels .

Q & A

Basic: What are the optimal synthetic routes for (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol?

Methodological Answer:

A viable approach involves bromination of a pre-formed dihydrobenzofuran scaffold followed by stereoselective reduction. For example:

Bromination : Adapt protocols for brominating ethanone derivatives, as seen in brominated benzofuran synthesis (e.g., bromine addition to substituted acetophenones in Et₂O at 0°C, followed by quenching with NaHCO₃) .

Stereoselective Reduction : Use chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic methods to reduce ketones to the (R)-configured alcohol, ensuring retention of stereochemistry .

Purification : Employ recrystallization (ethanol/water mixtures) or chiral HPLC to isolate the enantiomerically pure product .

Advanced: How can the stereochemical integrity of the chiral center be maintained during synthetic modifications?

Methodological Answer:

- Chiral Auxiliaries : Introduce temporary chiral directing groups during functionalization (e.g., Evans oxazolidinones) to prevent racemization.

- Low-Temperature Reactions : Conduct reactions below 0°C to minimize thermal epimerization, particularly during nucleophilic substitutions or oxidations.

- In Situ Monitoring : Use polarimetry or chiral HPLC at intermediate steps to verify enantiomeric excess (ee) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the dihydrobenzofuran scaffold and bromine position (e.g., deshielded aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₁₁BrO₂).

- X-ray Crystallography : Resolve absolute stereochemistry and crystal packing effects, as demonstrated for brominated benzofuran derivatives .

Advanced: How can researchers resolve discrepancies in NMR data for diastereomers or regioisomers?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Map coupling networks to distinguish regioisomers (e.g., NOE correlations between adjacent protons on the benzofuran ring) .

- Computational NMR Prediction : Compare experimental shifts with density functional theory (DFT)-calculated chemical shifts using software like Gaussian or ADF .

- Isotopic Labeling : Introduce deuterium at ambiguous positions to simplify splitting patterns .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Prefer dichloromethane or THF for reactions .

- Stability : Store under inert atmosphere at –20°C to prevent oxidation of the hydroxyl group. Avoid prolonged exposure to light due to bromine’s photolability .

Advanced: What reaction mechanisms govern the hydroxyl group’s reactivity in this compound?

Methodological Answer:

- Nucleophilic Substitution : The hydroxyl group can be converted to a leaving group (e.g., via mesylation or tosylation) for SN2 reactions.

- Oxidation : Use Jones reagent or Dess-Martin periodinane to oxidize the alcohol to a ketone, though steric hindrance from the dihydrobenzofuran may slow kinetics .

- Protection Strategies : Employ tert-butyldimethylsilyl (TBS) or acetyl groups to temporarily protect the hydroxyl during multi-step syntheses .

Advanced: How can computational modeling predict electronic effects of the bromine substituent?

Methodological Answer:

- DFT Calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to assess bromine’s electron-withdrawing effects on reactivity.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.

- Software Tools : Use Discovery Studio or Schrödinger Suite for docking studies if the compound is bioactive .

Basic: What purification methods are recommended for isolating this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.